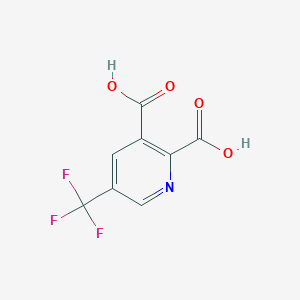
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Overview
Description
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS No. 1202634-08-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with trifluoromethyl and two carboxylic acid groups. This structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's pharmacokinetic properties. It may also modulate enzyme activity or receptor binding, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, pyridine derivatives have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 µg/mL against these pathogens .
Antiviral Properties
The antiviral potential of pyridine derivatives has also been explored. Certain studies suggest that modifications to the pyridine structure can enhance activity against viral infections, although specific data on this compound remains limited.
Anti-inflammatory Effects
Pyridine compounds have been reported to exhibit anti-inflammatory properties. The mechanisms may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyridine derivatives, providing insights into their pharmacological potential:
- Study on Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
-
Pharmacokinetic Studies :
- Objective : Investigate the absorption and metabolism of pyridine compounds.
- Findings : The presence of trifluoromethyl groups was shown to enhance bioavailability and metabolic stability in animal models.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | MIC Values (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Pyridine derivatives | 3.12 - 12.5 | Effective against S. aureus and E. coli |
| Antiviral | Various derivatives | Not specified | Potential activity against viral infections |
| Anti-inflammatory | Pyridine analogs | Not specified | Modulation of inflammatory cytokines |
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGLBMUYPPZUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















